![molecular formula C11H16O4 B3121085 [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid CAS No. 279240-92-5](/img/structure/B3121085.png)
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid
Descripción general
Descripción
“[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24 . The CAS number for this compound is 279240-92-5 .
Molecular Structure Analysis
The molecular structure of “[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” consists of 11 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . For a more detailed view of the structure, you may refer to the MOL file provided in the ChemicalBook .Physical And Chemical Properties Analysis
The predicted boiling point of “[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid” is 353.8±35.0 °C, and its predicted density is 1.231±0.06 g/cm3 . The predicted pKa value is 4.25±0.41 .Aplicaciones Científicas De Investigación
CO2 Reduction and Chemical Feedstock
- The research demonstrates the potential of converting CO2 into acetic acid (CH3-COOH), an essential commodity chemical, on greigite Fe3S4{111} surface. This process, which involves the formation of glyoxylic acid (CHO-COOH) as an intermediate, could serve as a sustainable method for producing organic acid molecules, including acetic acid, from CO2, highlighting a promising avenue for utilizing [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid derivatives in CO2 capture and conversion technologies (Santos-Carballal, Roldan, & de Leeuw, 2020).
Catalytic Oxidation in Industrial Processes
- A study explored the catalytic oxidation of cyclohexanone to dicarboxylic acids using synthetic carbon catalysts. The findings showed that specific treatments and additives could significantly influence the yield of adipic acid, an important industrial chemical. This research opens pathways for using derivatives of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid in enhancing catalytic reactions for industrial applications (Besson, Gauthard, Horváth, & Gallezot, 2005).
Antibacterial Agent Synthesis
- The synthesis of a series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines was explored. These compounds showed significant antimicrobial activity against various bacteria, indicating the potential of [4-(Ethoxycarbonyl)cyclohexylidene]acetic acid derivatives in developing new antibacterial agents (Sharma et al., 2009).
Environmental and Biological Applications
- A study on the oxidation of cyclohexanone using synthetic carbon catalysts revealed that specific treatments and additives could significantly influence the yield of dicarboxylic acids, suggesting applications in environmental processes and biological systems (Besson et al., 2005).
Propiedades
IUPAC Name |
2-(4-ethoxycarbonylcyclohexylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h7,9H,2-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONOHQVKBNEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=CC(=O)O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

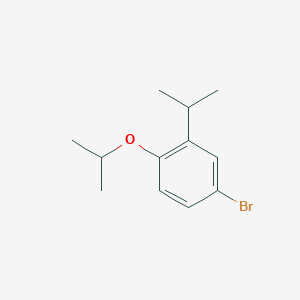
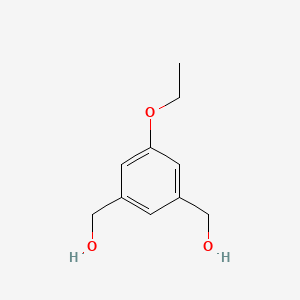
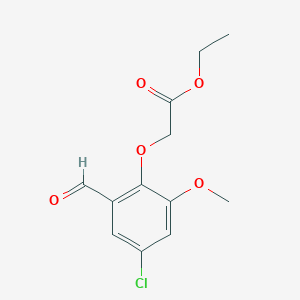
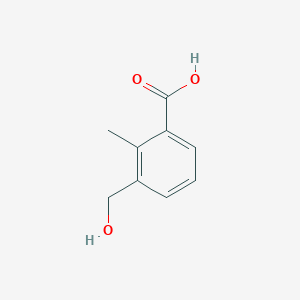
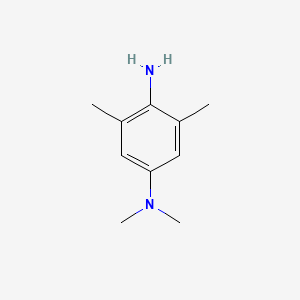
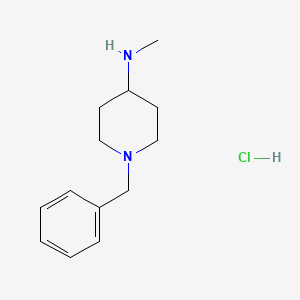
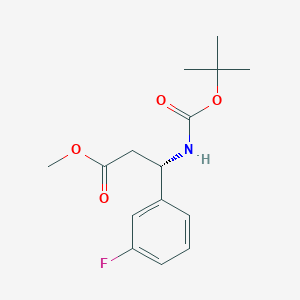
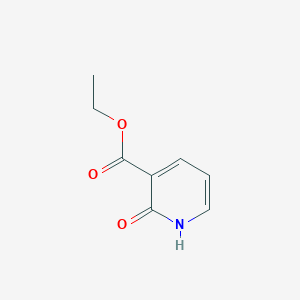
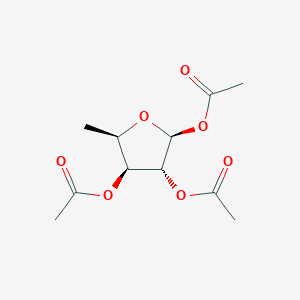
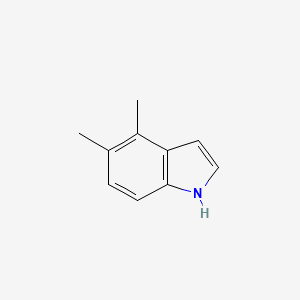
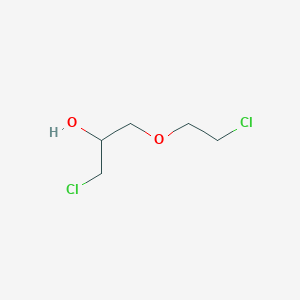
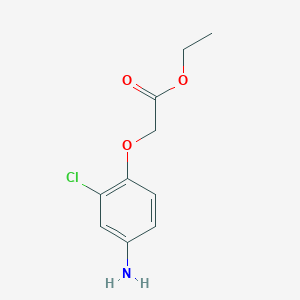

![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)